molecular formula C15H23N3O3S B2776784 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034581-88-7

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine

Cat. No. B2776784
CAS RN: 2034581-88-7
M. Wt: 325.43
InChI Key: IFGJRKYSARQZEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of this compound is further characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could involve the N-heterocyclization of primary amines with diols . This reaction could be catalyzed by a Cp*Ir complex . Other reactions could involve the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors .

Scientific Research Applications

Synthesis and Derivative Applications

Synthetic Pathways and Derivatives : Research has focused on developing synthetic pathways that create unsymmetrical bipyridine analogues and their sulfonyl derivatives, which are relevant due to their potential in creating structurally similar compounds to "3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine". These compounds are synthesized via Diels-Alder reactions, indicating a versatile approach to synthesizing complex heterocyclic compounds (D. Branowska, 2005).

Antimicrobial Applications : Some derivatives of pyridazines, including those synthesized from starting materials like citrazinic acid, have shown promising antimicrobial activities. These activities highlight the potential use of similar compounds in developing new antimicrobial agents (Aisha Hossan et al., 2012).

Molecular Docking and In Vitro Screening

Molecular Docking Studies : Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings. These studies aim at identifying compounds with potential for antimicrobial and antioxidant activities, suggesting the relevance of similar structural analogues in drug discovery processes (E. M. Flefel et al., 2018).

Electrophilic Aminations and Organocatalysis

Electrophilic Aminations : The use of oxaziridines in electrophilic aminations opens up pathways to synthesize a wide range of compounds, including azines and diaziridines. This method's flexibility may be applicable in synthesizing compounds with similar functional groups to the compound (Siegfried Andreae & Ernst Schmitz, 1991).

Catalyzed Reactions for Synthesis : The catalyzed Michael addition of cyclohexanone to β-nitrostyrenes using pyrrolidine-based catalysts demonstrates the utility of catalysis in synthesizing complex organic molecules. This method's high yield and stereoselectivity are notable for constructing molecules with precise configurations, which could be relevant for synthesizing "3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine" (Kamal N. Singh et al., 2013).

properties

IUPAC Name

3-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12-7-8-15(17-16-12)21-13-9-10-18(11-13)22(19,20)14-5-3-2-4-6-14/h7-8,13-14H,2-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGJRKYSARQZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine

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